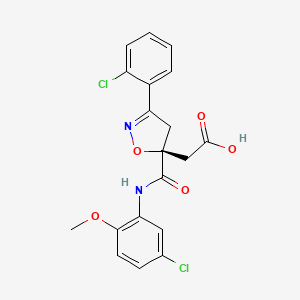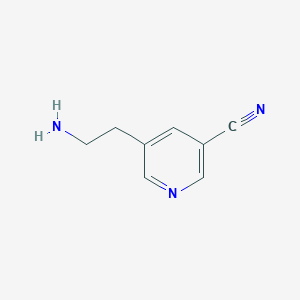
C19H16Cl2N2O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C19H16Cl2N2O5 is known as Clenbuterol. It is a sympathomimetic amine used primarily as a bronchodilator and decongestant. Clenbuterol is commonly used to treat breathing disorders such as asthma. It is also known for its performance-enhancing and thermogenic properties, making it popular in the bodybuilding community .
準備方法
Synthetic Routes and Reaction Conditions
Clenbuterol is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Clenbuterol involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product .
化学反応の分析
Types of Reactions
Clenbuterol undergoes various chemical reactions, including:
Oxidation: Clenbuterol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in Clenbuterol.
Substitution: Halogen atoms in Clenbuterol can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated metabolites, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
Clenbuterol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β2-adrenergic agonists.
Biology: Studied for its effects on muscle growth and fat metabolism.
Medicine: Investigated for its potential therapeutic effects in treating muscle wasting diseases and chronic obstructive pulmonary disease (COPD).
Industry: Used in veterinary medicine to treat respiratory diseases in animals.
作用機序
Clenbuterol exerts its effects by binding to β2-adrenergic receptors in the body. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the airways, making it easier to breathe. Additionally, Clenbuterol stimulates the central nervous system, increasing metabolic rate and promoting fat loss .
類似化合物との比較
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Terbutaline: Similar in structure and function, used to treat asthma and other respiratory conditions.
Formoterol: A long-acting β2-adrenergic agonist with similar therapeutic applications.
Uniqueness
Clenbuterol is unique due to its potent and long-lasting effects compared to other β2-adrenergic agonists. Its ability to promote muscle growth and fat loss makes it distinct from other compounds in its class .
特性
分子式 |
C19H16Cl2N2O5 |
|---|---|
分子量 |
423.2 g/mol |
IUPAC名 |
2-[(5S)-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H16Cl2N2O5/c1-27-16-7-6-11(20)8-14(16)22-18(26)19(10-17(24)25)9-15(23-28-19)12-4-2-3-5-13(12)21/h2-8H,9-10H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |
InChIキー |
GXSZCVWCYZDCCF-IBGZPJMESA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)



![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)ethane-1,2-diamine](/img/structure/B15171756.png)
![8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane](/img/structure/B15171764.png)
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)

![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
